An In-depth Technical Guide to the Physicochemical Properties of 1,10-Diiododecane
An In-depth Technical Guide to the Physicochemical Properties of 1,10-Diiododecane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,10-Diiododecane is a linear bifunctional alkyl iodide that serves as a valuable building block and crosslinking agent in organic synthesis and materials science. Its ten-carbon aliphatic chain is terminated at both ends by iodine atoms, rendering it susceptible to nucleophilic substitution reactions. This property makes it a key intermediate in the synthesis of various compounds, including quaternary ammonium salts with antiseptic properties like dequalinium chloride. This technical guide provides a comprehensive overview of the physicochemical properties of 1,10-diiododecane, along with detailed experimental protocols for its synthesis and key applications.
Physicochemical Properties
The fundamental physicochemical properties of 1,10-diiododecane are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₂₀I₂ | [1][2][3][4] |
| Molecular Weight | 394.07 g/mol | [1] |
| CAS Number | 16355-92-3 | |
| Appearance | White to yellow or orange powder, lump, or clear liquid. | |
| Melting Point | 33-35 °C | |
| Boiling Point | 197-200 °C at 12 mmHg | |
| Density | 2.35 g/cm³ | |
| Refractive Index | 1.4824 (estimate) | |
| Solubility | Soluble in methanol. Insoluble in water. | |
| Flash Point | >110 °C (>230 °F) | |
| Storage | Keep in a dark place, sealed in a dry, room temperature environment. | |
| Sensitivity | Light sensitive. |
Experimental Protocols
Synthesis of 1,10-Diiododecane via the Finkelstein Reaction
The Finkelstein reaction is a widely used method for the synthesis of alkyl iodides from the corresponding alkyl chlorides or bromides. This reaction is an equilibrium process that can be driven to completion by taking advantage of the differential solubility of the halide salts in a suitable solvent, typically acetone.
Reaction Principle:
The reaction proceeds via an Sₙ2 mechanism where an iodide ion from a soluble salt (e.g., sodium iodide) displaces a bromide or chloride from the alkyl chain. The newly formed sodium bromide or chloride is insoluble in acetone and precipitates out of the solution, thus driving the equilibrium towards the formation of the alkyl iodide.
Starting Materials:
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1,10-Dibromodecane (or 1,10-Dichlorodecane)
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Sodium Iodide (NaI)
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Acetone (anhydrous)
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,10-dibromodecane in a minimal amount of anhydrous acetone.
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Add a stoichiometric excess (typically 2.5 to 3 equivalents) of sodium iodide to the solution.
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Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the formation of a white precipitate (NaBr or NaCl).
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Continue refluxing for several hours (typically 24-48 hours) until the reaction is complete (can be monitored by TLC or GC-MS).
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After completion, allow the reaction mixture to cool to room temperature.
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Filter the mixture to remove the precipitated sodium bromide/chloride.
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The filtrate, containing the dissolved 1,10-diiododecane, is then concentrated under reduced pressure to remove the acetone.
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The crude product is then purified. A common method is to dissolve the residue in a water-immiscible organic solvent (e.g., dichloromethane or diethyl ether), wash the organic layer with an aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a wash with brine.
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The organic layer is then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is evaporated under reduced pressure to yield the purified 1,10-diiododecane.
Diagram 1: Logical workflow for the synthesis of 1,10-diiododecane via the Finkelstein reaction.
Application in the Synthesis of Dequalinium Chloride
1,10-Diiododecane is a key reagent in the synthesis of dequalinium chloride, a bis-quaternary ammonium antiseptic. The synthesis involves the quaternization of two molecules of 4-amino-2-methylquinoline (lepidine) with one molecule of 1,10-diiododecane.
Reaction Principle:
This is a bimolecular nucleophilic substitution (Sₙ2) reaction where the nitrogen atom of the quinoline ring acts as a nucleophile, attacking the terminal carbon atoms of the 1,10-diiododecane and displacing the iodide ions. This results in the formation of a dicationic species with iodide as the counter-ion (dequalinium iodide), which is then converted to dequalinium chloride.
Starting Materials:
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4-Amino-2-methylquinoline
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1,10-Diiododecane
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Solvent (e.g., N,N-dimethylformamide, ethylene glycol dimethyl ether)
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Hydrochloric acid
Procedure:
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Dissolve 2-methyl-4-aminoquinoline and 1,10-diiododecane in a suitable solvent in a reaction vessel. The molar ratio of 2-methyl-4-aminoquinoline to 1,10-diiododecane is typically in the range of 2-3:1.
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Heat the reaction mixture to a temperature between 80-180 °C.
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Maintain the reaction at this temperature with stirring for a specified period to allow for the formation of dequalinium iodide.
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After the reaction is complete, the dequalinium iodide intermediate is isolated.
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The dequalinium iodide is then treated with hydrochloric acid to exchange the iodide counter-ions for chloride ions, yielding a crude dequalinium chloride product.
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The crude product is then purified by recrystallization from a suitable solvent or a mixture of solvents to obtain the final, purified dequalinium chloride.
Diagram 2: Experimental workflow for the synthesis of dequalinium chloride using 1,10-diiododecane.
Other Key Applications
Beyond the synthesis of dequalinium chloride, 1,10-diiododecane is utilized in several other areas of chemical synthesis:
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Alkylation Agent: It is employed as an alkylating agent in the synthesis of symmetrical and unsymmetrical bis-cryptophanes.
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Crosslinking Reagent: It serves as a crosslinking reagent for polymers such as tetrabutylammonium polygalacturonic acid.
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Precursor to Decane: It can be used to produce decane at a temperature of 20°C.
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Electrochemical Studies: The electrochemical reduction of 1,10-diiododecane has been investigated, providing insights into the mechanisms of carbon-halogen bond cleavage.
Safety and Handling
1,10-Diiododecane is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. It is also light-sensitive and should be stored in a tightly sealed container in a dark, dry place. For detailed safety information, refer to the Safety Data Sheet (SDS).
